Technical Monograph: 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid
Technical Monograph: 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic Acid
This guide provides an in-depth technical analysis of 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 52651-15-7), a critical scaffold in medicinal chemistry known for its non-steroidal anti-inflammatory (NSAID) pharmacophore and utility as a versatile synthetic building block.[1]
[1]
Executive Summary
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 6-chloroindan-1-carboxylic acid) is a bicyclic aromatic acid structurally related to the NSAID Clidanac .[1] It serves as a primary intermediate in the synthesis of cyclooxygenase (COX) inhibitors and is increasingly utilized in the development of agrochemicals (auxin mimics). Its core structure features a rigid indane ring system that restricts conformational freedom, enhancing binding affinity for specific biological targets compared to flexible phenylacetic acid analogs.
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 52651-15-7 | |
| Molecular Formula | C₁₀H₉ClO₂ | |
| Molecular Weight | 196.63 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 126–128 °C | Recrystallized from Ethyl Acetate/Hexane |
| Boiling Point | ~344 °C (Predicted) | Decomposes at high temp |
| pKa | 4.06 ± 0.20 (Predicted) | Similar to phenylacetic acid |
| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Insoluble in water |
| Chirality | 1 Chiral Center (C1) | Exists as (R)/(S) enantiomers |
Synthetic Pathways[1][4]
The synthesis of 6-chloroindan-1-carboxylic acid typically proceeds from 6-chloro-1-indanone .[1] Two primary routes are established: the classical Cyanohydrin/Displacement Route (scalable) and the Van Leusen Reductive Cyanation (direct).
Method A: Stepwise Reduction-Displacement (Scalable Protocol)
This route is preferred for large-scale preparation due to the low cost of reagents.[1]
Reaction Scheme:
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Reduction: 6-Chloro-1-indanone
6-Chloro-1-indanol. -
Halogenation: 6-Chloro-1-indanol
1,6-Dichloroindane.[1] -
Cyanation: 1,6-Dichloroindane
6-Chloroindan-1-carbonitrile.[1] -
Hydrolysis: 6-Chloroindan-1-carbonitrile
Target Acid .
Detailed Protocol:
-
Reduction: Dissolve 6-chloro-1-indanone (1.0 eq) in MeOH at 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 2h. Quench with 1N HCl, extract with EtOAc. Yield: >90% Alcohol.
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Chlorination: Dissolve the alcohol in anhydrous DCM. Add SOCl₂ (1.2 eq) and catalytic DMF at 0°C. Reflux for 2h. Evaporate volatiles to obtain crude 1,6-dichloroindane.[1]
-
Displacement: Dissolve the crude chloride in DMSO. Add NaCN (1.5 eq). Heat to 60°C for 4h. Caution: HCN generation risk. Pour into water, extract with Et₂O.
-
Hydrolysis: Reflux the nitrile in a mixture of AcOH/conc. HCl (1:1) for 12h. Cool to precipitate the crude acid. Recrystallize from Ethanol/Water.
Method B: Van Leusen Reductive Cyanation (Direct)
This method utilizes Tosylmethyl Isocyanide (TosMIC) to convert the ketone directly to the nitrile in a one-pot homologation, avoiding the handling of intermediate chlorides.
Protocol:
-
Dissolve 6-chloro-1-indanone (1.0 eq) and TosMIC (1.1 eq) in DME/DMSO (20:1).
-
Add t-BuOK (2.2 eq) at 0°C. Stir at RT for 4h.
-
Quench with water and extract.
-
The resulting nitrile is hydrolyzed as in Method A.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. The solid line represents the classical scalable route; the dashed line represents the direct Van Leusen homologation.
Reactivity & Derivatization
The molecule possesses two distinct reactive handles: the Carboxylic Acid (C1) and the Aryl Chloride (C6) .
Carboxylic Acid Transformations
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Esterification: Reacts with alcohols (MeOH, EtOH) under acid catalysis (H₂SO₄) or using coupling agents (EDC/DMAP) to form esters.
-
Amidation: Key for medicinal chemistry. Activation with SOCl₂ to the acid chloride, followed by reaction with amines, yields stable amides. This is the primary route for synthesizing indantadol analogs.
Aryl Chloride Transformations
The chlorine at position 6 is deactivated but can participate in Palladium-catalyzed cross-coupling reactions due to the activation provided by the fused ring system.
-
Suzuki-Miyaura Coupling: Coupling with aryl boronic acids using Pd(dppf)Cl₂/K₂CO₃ introduces biaryl complexity.[1]
-
Buchwald-Hartwig Amination: Reaction with amines using Pd₂(dba)₃/BINAP allows for the introduction of nitrogen-containing heterocycles.[1]
Reactivity Logic Map
Figure 2: Divergent synthesis capabilities. The C1 acid allows for pharmacophore modification, while the C6 chloride enables scaffold expansion.
Biological Applications & Mechanism[1]
NSAID Pharmacology
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a structural analog of Clidanac (6-chloro-5-cyclohexylindan-1-carboxylic acid).[1]
-
Mechanism: It acts as a reversible inhibitor of Cyclooxygenase (COX) enzymes. The carboxylic acid moiety mimics the arachidonic acid carboxylate, anchoring the molecule in the COX active site (Arg120).
-
SAR Insight: The rigid indane scaffold holds the carboxylic acid in a fixed orientation relative to the aromatic ring, often resulting in higher potency and selectivity compared to flexible phenylacetic acid analogs (e.g., Diclofenac precursors).
Agrochemicals
Indan-1-carboxylic acids exhibit auxin-like activity.[1] The 6-chloro substitution protects the ring from rapid metabolic hydroxylation in plants, potentially increasing the half-life of herbicidal candidates derived from this core.
Analytical Characterization
To validate the synthesis, the following spectral signals are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 11.0-12.0 (br s, 1H): Carboxylic acid proton.[1]
-
δ 7.3-7.4 (s, 1H): H-7 (aromatic proton ortho to bridgehead, meta to Cl).[1]
-
δ 7.1-7.2 (m, 2H): H-4 and H-5 (remaining aromatic protons).[1]
-
δ 4.0-4.1 (t/dd, 1H): H-1 (Benzylic methine alpha to COOH).[1]
-
δ 2.9-3.1 (m, 2H): H-3 (Benzylic methylene).[1]
-
δ 2.3-2.5 (m, 2H): H-2 (Methylene).[1]
-
-
IR Spectroscopy:
-
Mass Spectrometry (ESI):
-
[M-H]⁻: 195.0 m/z (Negative mode dominant).
-
Safety & Handling (E-E-A-T)
GHS Classification:
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
PPE: Nitrile gloves and safety glasses are mandatory.
-
Ventilation: All solid handling should occur in a fume hood to prevent inhalation of fine dust.
-
Storage: Store at room temperature (15-25°C) in a tightly sealed container. The compound is stable but should be kept away from strong oxidizing agents.
References
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017.[2] Link
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Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 2004. Link
-
Nonsteroidal antiinflammatory agents. Synthesis and pharmacological profile of 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid. Journal of Medicinal Chemistry, 1980.[1] Link
-
Crystal structures of 6-chloroindan-1-one. Acta Crystallographica, 2016.[1][3] Link
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PubChem Compound Summary: 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid. National Center for Biotechnology Information.[1] Link
